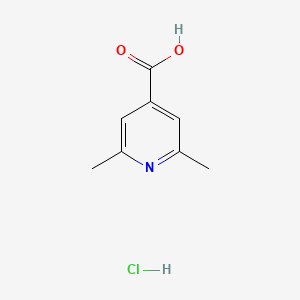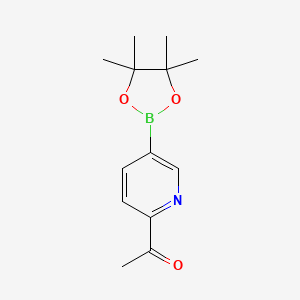
2-(4-Methoxyphenyl)azetidine
Descripción general
Descripción
2-(4-Methoxyphenyl)azetidine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its IUPAC name, 2-(4-methoxyphenyl)azetidine .
Synthesis Analysis
The synthesis of azetidines, including 2-(4-Methoxyphenyl)azetidine, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 2-(4-Methoxyphenyl)azetidine is 1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 . The structure of this compound has been determined using X-Ray crystal structure determination .Chemical Reactions Analysis
Azetidines, including 2-(4-Methoxyphenyl)azetidine, are involved in [2+2] photocycloaddition reactions . These reactions represent a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)azetidine has a molecular weight of 163.22 . Its physical and chemical properties can be found in databases like PubChem and Sigma-Aldrich .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Azetidines
2-(4-Methoxyphenyl)azetidine: is a valuable intermediate in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene is a potent method for constructing azetidine rings with high regio- and stereoselectivity . The resulting functionalized azetidines are crucial in the synthesis of complex natural products and pharmaceutical scaffolds.
Polymer Chemistry
In polymer chemistry, azetidines serve as building blocks for polyamines through anionic and cationic ring-opening polymerization . The ability to control the structure (branched vs. linear) and degree of polymerization opens up possibilities for creating materials with specific properties, such as antibacterial coatings, CO2 adsorption materials, and non-viral gene transfection vectors.
Mecanismo De Acción
Target of Action
Azetidines, the class of compounds to which 2-(4-methoxyphenyl)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as building blocks for polyamines, which have many applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in the synthesis of polyamines . Polyamines are involved in various biochemical pathways and have downstream effects such as antibacterial and antimicrobial activity, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Pharmacokinetics
Azetidines are known to have improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .
Result of Action
Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The reactivity of azetidines, including 2-(4-methoxyphenyl)azetidine, can be triggered under appropriate reaction conditions .
Safety and Hazards
Direcciones Futuras
Azetidines, including 2-(4-Methoxyphenyl)azetidine, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in medicinal chemistry .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQFXJWMOUDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



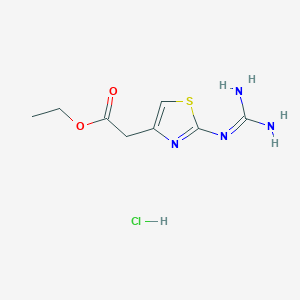
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
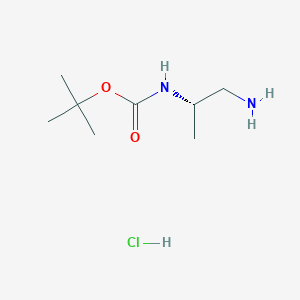
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)
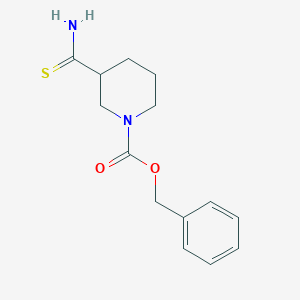

![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)
